5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Physicochemical Profiling Drug-Likeness Prediction Fragment-Based Drug Design

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 103418-56-0) is a heterocyclic building block consisting of a 1,3,4-oxadiazol-2(3H)-one core substituted at the 5-position with a furan-2-yl ring. With a molecular weight of 152.11 g/mol, an XLogP3-AA of 0.8, and four hydrogen bond acceptors , it serves as a critical synthon for generating potent, cell-permeable inhibitors.

Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
CAS No. 103418-56-0
Cat. No. B009908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one
CAS103418-56-0
Synonyms5-(2-furanyl)-1,3,4-Oxadiazol-2(3H)-one
Molecular FormulaC6H4N2O3
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=O)O2
InChIInChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9)
InChIKeyJLJNURLUEDZPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 103418-56-0): Core Heterocycle for Kinase-Targeted Inhibitor Synthesis


5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 103418-56-0) is a heterocyclic building block consisting of a 1,3,4-oxadiazol-2(3H)-one core substituted at the 5-position with a furan-2-yl ring. With a molecular weight of 152.11 g/mol, an XLogP3-AA of 0.8, and four hydrogen bond acceptors [1], it serves as a critical synthon for generating potent, cell-permeable inhibitors. Unlike its phenyl analog (CAS 1199-02-6), the furan moiety introduces an additional heteroatom that alters lipophilicity and binding profiles, making it uniquely suitable for developing selective STAT3 dimerization inhibitors (e.g., STX-0119) and Nrf2 activators (e.g., NK-252) . Recent X-ray crystallographic characterization provides definitive structural authentication for quality control in procurement [2].

Why 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Cannot Be Replaced by 5-Phenyl or Thiophene Oxadiazolone Intermediates


Simple replacement with close analogs like 5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 1199-02-6) or 5-(thiophen-2-yl) derivatives alters critical molecular properties that directly impact downstream biological activity. The furan analog possesses a lower XLogP3-AA of 0.8 compared to 1.4 for the phenyl analog, translating to a 0.6 log unit reduction in lipophilicity [1]. Critically, it offers four hydrogen bond acceptors versus three in the phenyl variant, enabling distinct binding interactions within the STAT3 SH2 domain and Keap1 Kelch domain—a feature essential for the pharmacology of clinical candidates STX-0119 and NK-252 [2]. Furthermore, the furan oxygen's electron-donating properties modify the electronic environment of the oxadiazolone ring, which has been shown in SAR studies to influence tautomer stability and reactivity at the N3 position [3]. Generic substitution risks loss of target selectivity and cellular permeability that are integral to the inhibitor pharmacophores derived from this specific scaffold.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Against Structurally Related Heterocycles


Physicochemical Head-to-Head: Furan vs Phenyl Oxadiazolone LogP and Hydrogen Bond Acceptor Differences

A direct comparison of PubChem-computed molecular descriptors reveals that 5-(furan-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibits a 0.6 log unit lower lipophilicity (XLogP3-AA 0.8 vs 1.4) and one additional hydrogen bond acceptor (4 vs 3) relative to its 5-phenyl analog [1]. This differentiation is confirmed by the presence of the furan endocyclic oxygen, which contributes to a higher topological polar surface area (63.8 Ų).

Physicochemical Profiling Drug-Likeness Prediction Fragment-Based Drug Design

STAT3 Selectivity Profile of STX-0119 Derived from the Furan-Oxadiazolone Scaffold

The furan-oxadiazolone core serves as the essential scaffold for STX-0119 (N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide), a selective STAT3 inhibitor. Quantitative selectivity data from the Sigma-Aldrich datasheet shows that at 50 µM, STX-0119 suppresses STAT3 DNA binding activity by 74% in IL-6-stimulated MDA-MB-468 nuclear extracts, while showing no suppression of STAT1, STAT5a, or STAT5b . STAT3 dimerization in HEK293 cells is inhibited by 50% at 74 µM and 99% at 100 µM . The STAT3 transcription IC50 is reported as 74 µM .

STAT3 Inhibition Cancer Therapeutics Signal Transduction

Nrf2 Activation Potency: NK-252 (Furan-Oxadiazole) vs Prototype Activator Oltipraz

NK-252 (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea), synthesized from the target compound, exhibits greater Nrf2-activating potential than the prototype activator oltipraz (OPZ) [1]. In vitro binding studies revealed that NK-252 interacts directly with the Nrf2-binding site of Keap1, whereas OPZ acts through a different, thiol-reactive mechanism [1]. This mechanistic differentiation is attributed to the furan-oxadiazolone scaffold's ability to form specific hydrogen bonds within the Keap1 Kelch domain.

Nrf2 Activation Oxidative Stress NASH Therapeutics

Antioxidant Activity of Furan-Oxadiazole Derivatives vs Ascorbic Acid Standard

In a 2022 study by Kumar et al., a series of 5-(furan-2-yl)-1,3,4-oxadiazole conjugates were evaluated for antioxidant activity using the DPPH free radical scavenging assay [1]. The most potent derivative (compound 9) demonstrated an IC50 of 18.56 µg/mL, which is more potent than the standard drug ascorbic acid (IC50 = 23.22 µg/mL) [1]. Several other derivatives (compounds 2, 4, 6, 8, and 12) also exhibited superior activity compared to ascorbic acid.

Antioxidant Assays DPPH Radical Scavenging Oxadiazole SAR

FAAH Inhibition Potency of Furan-Oxadiazolone-Derived Acyl Derivatives

Derivatives of the 5-(furan-2-yl)-1,3,4-oxadiazole scaffold exhibit potent fatty acid amide hydrolase (FAAH) inhibition. BindingDB records show that 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-heptan-1-one (CHEMBL426967) demonstrates an IC50 of 1 nM against rat FAAH [1]. Additionally, a related 5-aryloxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one series identified through SAR studies demonstrated single-digit nanomolar FAAH inhibition [2].

FAAH Inhibition Endocannabinoid System Serine Hydrolase Inhibitors

Single-Crystal X-Ray Diffraction Authentication for Procurement Quality Assurance

The target compound has been characterized by single-crystal X-ray diffraction for the first time, with updated 1H NMR, 13C NMR, and IR spectroscopic data, along with a confirmed melting point [1]. This level of structural authentication exceeds what is available for many competitor building blocks and provides definitive identity verification for procurement. The X-ray structure confirms the planarity of the furan-oxadiazolone system and the specific torsion angle (-179(2)°) between the two heterocyclic rings [2].

Structural Characterization X-Ray Crystallography Quality Control

High-Value Procurement Scenarios for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Based on Quantitative Differentiation Data


STAT3-Targeted Oncology Drug Discovery: Synthesis of Selective Dimerization Inhibitors

Procure this compound as the essential heterocyclic scaffold for generating STAT3-selective inhibitors such as STX-0119. The furan-oxadiazolone core provides the specific H-bond acceptor geometry required for STAT3 SH2 domain binding, enabling selective suppression of STAT3 DNA binding (74% at 50 µM) without affecting STAT1, STAT5a, or STAT5b . This selectivity profile is not achievable with phenyl or thiophene oxadiazolone analogs due to their altered electronic and steric properties [1]. Ideal for medicinal chemistry programs targeting STAT3-driven malignancies including glioblastoma and malignant mesothelioma.

NASH and Fibrosis Programs: Synthesis of Non-Covalent Keap1-Nrf2 Protein-Protein Interaction Modulators

Use this building block to synthesize NK-252-type Nrf2 activators that directly engage the Keap1 Kelch domain. Unlike thiol-reactive Nrf2 activators such as oltipraz, NK-252 derivatives built from this scaffold achieve Nrf2 activation through non-covalent Keap1 binding, offering superior target selectivity and reduced off-target thiol reactivity [2]. The furan oxygen contributes critical H-bond interactions within the Keap1 binding pocket that are absent in phenyl-substituted oxadiazolones.

Serine Hydrolase Inhibitor Discovery: FAAH and Related Enzyme Targeting

Deploy this furan-oxadiazolone intermediate for synthesizing FAAH inhibitors with single-digit nanomolar potency. The 5-furan substitution is a key SAR determinant for achieving potent FAAH inhibition, as demonstrated by BindingDB data showing IC50 = 1 nM for acyl derivatives [3]. The scaffold's balanced lipophilicity (XLogP 0.8) also supports the development of peripherally selective FAAH inhibitors with improved aqueous solubility over more lipophilic oxadiazolone cores [4].

Antioxidant Lead Optimization: DPPH-Validated Furan-Oxadiazole Pharmacophore Exploration

Source this building block for generating antioxidant candidates that outperform ascorbic acid in DPPH radical scavenging assays. The Kumar et al. (2022) study demonstrated that derivatives of this scaffold achieve IC50 values as low as 18.56 µg/mL, representing a 1.25-fold improvement over the ascorbic acid standard [5]. The furan moiety's electron-rich character enhances radical stabilization, making this scaffold preferable over phenyl-substituted oxadiazolones for antioxidant programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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